REACTION_CXSMILES
|
C([O-])(C)C.C([O-])(C)C.C([O-])(C)C.[Al+3:13].[C:14]([OH:18])(=[O:17])[CH:15]=[CH2:16]>>[C:14]([O-:18])(=[O:17])[CH:15]=[CH2:16].[C:14]([O-:18])(=[O:17])[CH:15]=[CH2:16].[C:14]([O-:18])(=[O:17])[CH:15]=[CH2:16].[Al+3:13] |f:0.1.2.3,5.6.7.8|
|
Name
|
aluminium tri-isopropanolate
|
Quantity
|
204.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)[O-].C(C)(C)[O-].C(C)(C)[O-].[Al+3]
|
Name
|
|
Quantity
|
216 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
resultant product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
32 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added during 8 minutes at room temperature (25° C.)
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Duration
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8 min
|
Type
|
TEMPERATURE
|
Details
|
Owing to the reaction heat
|
Type
|
CUSTOM
|
Details
|
The rotary evaporator
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
TEMPERATURE
|
Details
|
gradually heated to 70° C
|
Type
|
CUSTOM
|
Details
|
The isopropanol was thereby expelled yielding a white powder
|
Name
|
Aluminium Tri-Acrylate
|
Type
|
|
Smiles
|
C(C=C)(=O)[O-].C(C=C)(=O)[O-].C(C=C)(=O)[O-].[Al+3]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |